molecular formula C10H19ClN2O B2634583 2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide CAS No. 1701899-78-6

2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide

Cat. No.: B2634583
CAS No.: 1701899-78-6
M. Wt: 218.73
InChI Key: YUEUIVRRNHXOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide is a chemical compound with the molecular formula C10H19ClN2O and a molecular weight of 218.73 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-[cyclopropyl(methyl)amino]propylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with additional steps for scaling up the reaction and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives of the original compound.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and reaction mechanism studies.

    Biology: Investigating its effects on biological systems and potential as a biochemical tool.

    Medicine: Exploring its potential therapeutic properties and interactions with biological targets.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2-methylphenyl)propanamide: Similar structure but with a different substituent on the nitrogen atom.

    2-Chloro-N-(cyclopropylmethyl)propanamide: Similar structure but with a different substituent on the nitrogen atom.

Uniqueness

2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClN2O/c1-7(13(3)9-4-5-9)6-12-10(14)8(2)11/h7-9H,4-6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEUIVRRNHXOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(C)Cl)N(C)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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